molecular formula C15H10F3NO3 B5294231 N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 349415-13-0

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5294231
CAS No.: 349415-13-0
M. Wt: 309.24 g/mol
InChI Key: QKETVCKOOVNOIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)10-2-1-3-11(7-10)19-14(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKETVCKOOVNOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349415-13-0
Record name N-(3-(TRIFLUOROMETHYL)PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the trifluoromethyl-substituted benzodioxole with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) serves as a critical site for chemical transformations:

Hydrolysis :
Under acidic or basic conditions, the amide bond can hydrolyze to form 1,3-benzodioxole-5-carboxylic acid and 3-(trifluoromethyl)aniline. For example:

C15H10F3NO3+H2OC8H6O4+C7H6F3N\text{C}_{15}\text{H}_{10}\text{F}_3\text{NO}_3 + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_6\text{O}_4 + \text{C}_7\text{H}_6\text{F}_3\text{N}

This reaction is typically catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions .

Nucleophilic Substitution :
The amide nitrogen can react with electrophiles, though steric hindrance from the trifluoromethylphenyl group may limit reactivity. In controlled conditions, alkylation or acylation reagents (e.g., methyl iodide, acetyl chloride) could modify the amide’s nitrogen .

Electrophilic Aromatic Substitution (EAS)

The 1,3-benzodioxole ring is highly reactive toward EAS due to its electron-donating methylenedioxy group. Documented reactions in analogous compounds include:

Reaction Type Conditions Position Example Product
NitrationHNO₃/H₂SO₄, 0–5°CC-4 or C-6Nitro-substituted benzodioxole
SulfonationH₂SO₄, SO₃C-4Sulfonic acid derivative
Halogenation (Cl/Br)Cl₂ or Br₂, FeCl₃ catalystC-44-Halo-1,3-benzodioxole

The trifluoromethylphenyl group remains inert under these conditions due to the electron-withdrawing -CF₃ group deactivating the phenyl ring .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic intermediates with halide substituents enable cross-coupling:

Suzuki-Miyaura Coupling :
If a halogen (e.g., bromide) is introduced at the benzodioxole’s C-4 position, palladium-catalyzed coupling with aryl boronic acids can occur :

Ar-B(OH)2+C15H9F3NO3BrPd(0)Biaryl derivative\text{Ar-B(OH)}_2 + \text{C}_{15}\text{H}_9\text{F}_3\text{NO}_3\text{Br} \xrightarrow{\text{Pd(0)}} \text{Biaryl derivative}

Functional Group Interconversion

Carboxamide to Nitrile :
Dehydration of the amide using reagents like PCl₅ or POCl₃ could yield a nitrile, though this has not been explicitly documented for this compound .

Synthetic Methodology

The compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP), reacting 1,3-benzodioxole-5-carboxylic acid with 3-(trifluoromethyl)aniline :

C8H6O4+C7H6F3NEDCI/DMAPC15H10F3NO3\text{C}_8\text{H}_6\text{O}_4 + \text{C}_7\text{H}_6\text{F}_3\text{N} \xrightarrow{\text{EDCI/DMAP}} \text{C}_{15}\text{H}_{10}\text{F}_3\text{NO}_3

Key Research Findings

  • The trifluoromethyl group enhances metabolic stability but reduces electrophilic reactivity at the phenyl ring .

  • Amide hydrolysis is the primary degradation pathway under physiological conditions .

  • No documented radical or photochemical reactions, likely due to the compound’s aromatic stabilization.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules. Its structure allows for the exploration of new chemical reactions, particularly those involving electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group .
    • Reactivity Studies : Researchers utilize this compound to investigate reaction mechanisms and pathways in organic synthesis. Its unique properties can lead to novel synthetic methodologies.
  • Biology
    • Enzyme Interaction Studies : The compound's structural features make it suitable for probing enzyme interactions. It can be used to study specific enzyme-substrate relationships and receptor binding affinities, contributing to our understanding of biochemical pathways.
    • Bioactivity Assessment : Preliminary studies indicate potential bioactive properties, suggesting that it may act as an inhibitor for certain biological targets, which could be relevant in drug discovery .
  • Medicine
    • Drug Development : Given its structural characteristics, this compound is being investigated as a candidate for therapeutic agents targeting various diseases. Its potential as an inhibitor for specific enzymes or receptors involved in disease processes is particularly noteworthy .
    • Clinical Research : Ongoing studies aim to evaluate its efficacy and safety profile in preclinical models, focusing on its role in treating conditions influenced by enzyme activity.

Data Tables

Application Area Specific Uses Research Findings
ChemistryBuilding block for complex moleculesExplored new synthetic pathways
BiologyEnzyme interaction studiesPotential inhibitor for specific enzymes
MedicineDrug developmentInvestigated as a therapeutic agent

Case Studies

  • Case Study on Synthesis and Reactivity
    • A recent study demonstrated the successful synthesis of this compound using optimized reaction conditions that increased yield and purity. The resulting compound was then subjected to various electrophilic substitution reactions, showcasing its versatility as a synthetic intermediate.
  • Case Study on Biological Activity
    • In vitro assays conducted on cell lines indicated that this compound exhibited significant inhibitory effects on specific enzymes related to metabolic pathways. These findings suggest its potential application in metabolic diseases.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethylphenyl Group

(a) N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
  • CAS : 349415-11-8
  • Molecular Formula: C₁₅H₁₀F₃NO₃ (same as target compound)
  • Key Differences: The -CF₃ group is at the ortho position (C2) of the phenyl ring instead of the meta (C3) position.
(b) N-[4-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
  • Expected Properties : The para -CF₃ group would enhance symmetry and polar surface area, possibly improving crystallinity but reducing membrane permeability compared to the meta isomer.

Substituted Heterocyclic Analogues

(a) N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
  • CAS : 519170-65-1
  • Molecular Formula : C₁₂H₆F₃N₃O₃S
  • Key Differences :
    • Replaces the phenyl group with a 1,3,4-thiadiazole ring containing a -CF₃ substituent.
    • Impact : The thiadiazole ring introduces additional hydrogen-bonding sites and electron-withdrawing effects, enhancing pesticidal activity .
(b) Piperflanilide (ISO Provisional Name)
  • Structure : N-[3-[[2-bromo-6-(difluoromethoxy)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]-2-fluorophenyl]-2,2-difluoro-N-methyl-1,3-benzodioxole-5-carboxamide
  • CAS : 2615135-05-0
  • Key Differences: Incorporates multiple fluorinated groups (Br, F, CF₃) and a meta-diamide linkage. Application: A meta-diamide insecticide with enhanced binding to ryanodine receptors (RyR) in pests, demonstrating higher potency than simpler benzodioxole carboxamides .

Substituent Variations on the Benzodioxole Core

(a) N-[1-(4-Methylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
  • CAS : 858036-54-1
  • Molecular Formula: C₁₇H₁₇NO₃
  • Key Differences :
    • Replaces the -CF₃ group with a 4-methylphenethyl chain.
    • Impact : Increased hydrophobicity but reduced electronegativity, likely altering pharmacokinetic profiles .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H12F3NO3
  • Molar Mass : Approximately 323.26 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.

This compound primarily targets the tyrosine-protein kinase Lck , which plays a crucial role in T-cell receptor signaling pathways. This interaction can influence T-cell development and function, potentially modulating immune responses.

Biochemical Pathways

  • T-cell Receptor Signaling : The compound's interaction with Lck suggests it may affect T-cell activation and proliferation.
  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its bioavailability and therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cancer and autoimmune diseases.
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against antibiotic-resistant Gram-positive bacteria, outperforming conventional antibiotics like vancomycin in biofilm eradication studies.
  • Potential Antidepressant Effects : Related compounds have been investigated for their antidepressant-like effects through modulation of serotonergic systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits Lck involved in T-cell signaling pathways
Antimicrobial ActivityEffective against antibiotic-resistant Gram-positive bacteria
Antidepressant EffectsModulates serotonergic systems; potential for treating depression

Detailed Research Findings

  • Cancer Research : Studies have shown that compounds with similar structures exhibit varying degrees of potency against cancer cell lines. The inhibition of Lck suggests a mechanism that could be exploited for therapeutic interventions in hematological malignancies.
  • Antimicrobial Studies : In vitro tests revealed that this compound effectively inhibited the growth of antibiotic-resistant strains, indicating its potential as a new class of antimicrobial agents.
  • Neuropharmacology : Investigations into related compounds have highlighted their potential antidepressant effects by influencing serotonin receptors, suggesting avenues for further research into mental health applications .

Q & A

Q. What are the established synthetic routes for N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide?

The compound can be synthesized via carboxamide coupling reactions. A typical method involves reacting 1,3-benzodioxole-5-carboxylic acid chloride with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at reflux temperatures (50–60°C). Post-reaction purification via column chromatography or recrystallization ensures high purity . Alternative routes may utilize coupling agents like EDCI/HOBt for milder conditions .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

X-ray crystallography (using programs like SHELXL for refinement) confirms the molecular structure, including the trifluoromethylphenyl and benzodioxole orientation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies characteristic signals:

  • Benzodioxole protons at δ 6.8–7.2 ppm (aromatic).
  • Trifluoromethyl group via ¹⁹F NMR at δ -60 to -65 ppm. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 351.1 for [M+H]⁺) .

Q. What computational methods predict its physicochemical properties?

Density functional theory (DFT) calculates molecular geometry and electrostatic potential surfaces. Software like Gaussian or ORCA evaluates properties such as:

  • LogP (octanol-water partition coefficient) ≈ 3.2, indicating moderate hydrophobicity.
  • Hydrogen bond acceptors (17) and donors (1), critical for solubility and bioavailability . Molecular dynamics simulations assess conformational stability in solvent environments .

Advanced Research Questions

Q. How do structural modifications impact its bioactivity in pesticidal applications?

Structure-activity relationship (SAR) studies show that:

  • Replacing the trifluoromethyl group with chlorine reduces insecticidal potency by 50% in lepidopteran assays.
  • Adding a methyl group to the benzodioxole ring improves metabolic stability but decreases solubility . Advanced analogs are tested via electrophysiological assays (e.g., voltage-clamp for ion channel modulation) to identify pesticidal mechanisms .

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

Discrepancies often arise from assay conditions. For example, in vitro binding assays (IC₅₀ values) may differ from in vivo efficacy due to metabolic degradation. Mitigation strategies include:

  • Standardizing assay protocols (e.g., pH, temperature).
  • Using isotopic labeling (e.g., ¹⁴C) to track metabolite interference . Cross-validation with molecular docking (Autodock Vina) identifies binding site variations .

Q. What methodologies identify and characterize its metabolites?

High-resolution LC-MS/MS with multiple reaction monitoring (MRM) detects metabolites. For example:

  • Hydroxylation at the benzodioxole ring (m/z 367.1).
  • N-dealkylation yielding 3-(trifluoromethyl)aniline (m/z 177.0). Incubation with liver microsomes (human/rat) under NADPH conditions simulates phase I metabolism .

Q. What challenges arise in crystallographic refinement of this compound?

The trifluoromethyl group introduces disorder in crystal lattices. Strategies include:

  • Collecting high-resolution data (≤ 0.8 Å) to resolve fluorine positions.
  • Using SHELXL’s TWIN and BASF commands for twinned crystals . Disorder modeling with PART/SUMP restraints improves thermal parameter accuracy .

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